2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Description
Chemical Identity The compound 2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol (CAS RN: 7311-27-5) is a nonionic surfactant belonging to the nonylphenol ethoxylate (NPE) family. Its structure comprises a 4-nonylphenol group linked to a polyethylene glycol (PEG) chain with six ethoxy (EO) units, terminated by a hydroxyl group. This configuration confers amphiphilic properties, making it effective as an emulsifier and detergent in industrial and cosmetic applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O7/c1-2-3-4-5-6-7-8-9-26-10-12-27(13-11-26)34-25-24-33-23-22-32-21-20-31-19-18-30-17-16-29-15-14-28/h10-13,28H,2-9,14-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWJCLBGTPZECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858719 | |
| Record name | 17-(4-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34166-38-6 | |
| Record name | p-Nonylphenol hexaethoxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034166386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(4-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethoxylation of 4-Nonylphenol
The principal and industrially relevant method for synthesizing this compound is the ethoxylation of 4-nonylphenol using ethylene oxide. This method is well-established and involves the following steps:
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- 4-Nonylphenol (branched C9 alkyl chain on phenol)
- Ethylene oxide (for ethoxylation)
-
- Alkali metal hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to catalyze the reaction.
-
- Temperature: Typically 120–200°C (industrial processes often operate around 150–200°C)
- Pressure: Elevated, up to 10 bar, to maintain ethylene oxide in reactive form
- Reaction time: 6–8 hours or as required to achieve the desired degree of ethoxylation
- Controlled molar ratio of 4-nonylphenol to ethylene oxide (commonly 1:4 to 1:6 depending on the target ethoxylate length)
Process Description:
The reaction proceeds via nucleophilic attack of the phenolic oxygen on the ethylene oxide ring, opening it and extending the ethoxy chain stepwise. The process is typically carried out in a continuous reactor system in industrial settings, allowing precise control over ethoxylation degree and product consistency.
Laboratory-Scale Synthesis
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- Inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions
- Controlled addition of ethylene oxide to 4-nonylphenol in the presence of KOH catalyst
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- Neutralization of catalyst post-reaction
- Separation of organic phase
- Purification by vacuum distillation or column chromatography
- Purity confirmation by HPLC (>98%) and structural validation via NMR spectroscopy
Alternative Multi-Step Etherification (Reported for Related Compounds)
While direct ethoxylation is standard, related compounds with similar polyethoxy chains can be synthesized via multi-step etherification involving intermediates such as triethylene glycol monobenzyl ether, tosylation, azide substitution, and catalytic hydrogenation. However, this route is more complex and less common for this specific compound.
Reaction Scheme Summary
| Step | Reactants/Intermediates | Conditions | Product/Outcome |
|---|---|---|---|
| 1 | 4-Nonylphenol + ethylene oxide | KOH catalyst, 120–200°C, 6-8 h, 1–10 bar | 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethanol (target compound) |
| 2 | Neutralization and purification | Post-reaction | Purified ethoxylate with >98% purity |
Analytical Characterization Supporting Preparation
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- ^1H NMR: Peaks at δ 0.88 ppm (terminal methyl of nonyl chain), δ 1.2–1.6 ppm (methylene groups), δ 3.6–3.8 ppm (ethoxy protons) confirm ethoxylation.
- ^13C NMR: Signals at 70–75 ppm (C-O-C ether carbons), 115–155 ppm (aromatic carbons) confirm the structure.
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- High-resolution MS shows molecular ion peak at m/z ~396.56 consistent with C23H40O5.
HPLC:
- Used for purity assessment, typically >98% after purification.
Industrial Production Notes
- Continuous feeding of reactants into large reactors allows for scalable production.
- Reaction parameters (temperature, pressure, catalyst concentration) are optimized to control the average ethoxylation degree and minimize side products.
- The product is widely used as a surfactant in chemical, biological, and pharmaceutical applications due to its amphiphilic nature.
Data Table of Key Physical and Chemical Properties
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or ethers.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or ethers .
Scientific Research Applications
Surfactant in Cleaning Products
Ethoxylated nonylphenol is widely used as a surfactant in household and industrial cleaning products due to its ability to lower surface tension and enhance wetting properties. It is effective in removing grease and stains, making it a common ingredient in detergents and cleaners.
Emulsifier in Cosmetics
In the cosmetic industry, this compound acts as an emulsifier, helping to stabilize formulations by allowing oil and water components to mix effectively. Its use is prevalent in lotions, creams, and other personal care products.
Intermediate in Chemical Synthesis
The compound serves as an intermediate in the production of other chemicals, particularly in the synthesis of polyether polyols used for producing polyurethane foams. This application is critical in the construction and automotive industries.
Aquatic Toxicology
Research indicates that ethoxylated nonylphenol can have toxic effects on aquatic organisms, raising concerns about its environmental impact. Studies show varying degrees of toxicity depending on concentration and exposure duration, necessitating careful regulation and management practices .
Regulatory Status
Due to its potential environmental risks, the use of nonylphenol ethoxylates is subject to regulatory scrutiny in many regions. The U.S. Environmental Protection Agency (EPA) has classified these compounds under significant new use rules (SNUR), indicating that any new applications must be reported for evaluation .
Case Study 1: Industrial Cleaning Solutions
A study conducted on industrial cleaning solutions demonstrated that formulations containing ethoxylated nonylphenol significantly outperformed traditional surfactants in terms of cleaning efficiency and cost-effectiveness . The research highlighted its effectiveness at lower concentrations compared to alternatives.
Case Study 2: Environmental Impact Assessment
An environmental impact assessment conducted on a manufacturing facility using ethoxylated nonylphenol revealed elevated levels of the compound in local water bodies. The study prompted the facility to implement better waste management practices to mitigate environmental risks .
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol primarily involves its surfactant properties. It can disrupt cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability . This property is exploited in various applications, such as in cleaning products to solubilize oils and in biological research to study membrane dynamics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the NPE Family
Table 1: Key Structural and Functional Differences
| Compound Name (IUPAC) | CAS RN | EO Units | Molecular Formula | Key Applications | Regulatory Concerns |
|---|---|---|---|---|---|
| 2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol (NONOXYNOL-4) | 7311-27-5 | 4 | C₂₆H₄₆O₇ | Cosmetics, detergents | High; metabolites toxic |
| Poly(oxy-1,2-ethanediyl), α-(nonylphenyl)-ω-hydroxy- (NONOXYNOL-40) | 9016-45-9 | ~40 | Variable | Industrial emulsifiers | Moderate; slower degradation |
| 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 20427-84-3 | 1 | C₁₉H₃₂O₃ | Pesticides, lubricants | Severe; high bioaccumulation |
Key Observations :
- Ethoxylation Degree: Shorter EO chains (e.g., 1–4 EO units) exhibit higher toxicity due to faster degradation into nonylphenol, a persistent organic pollutant. Longer chains (e.g., NONOXYNOL-40) degrade more slowly but still pose risks .
- Functionality : Lower EO units (e.g., 20427-84-3) are more lipophilic, suited for oil-based formulations, while higher EO units enhance water solubility for cleaning products .
Non-NPE Ethoxylated Alcohols
Table 2: Comparison with Non-Phenolic Ethoxylates
| Compound Name (IUPAC) | CAS RN | Substituent | EO Units | Toxicity Profile |
|---|---|---|---|---|
| 2-[2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethoxy]ethanol | 1559-37-1 | 2-Ethylhexyl | 3 | Lower aquatic toxicity |
| 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | 9036-19-5 | Branched alkylphenol | 1 | Moderate endocrine disruption |
| 2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | 5579-66-8 | PEG chain only | 9 | Low toxicity; non-persistent |
Key Observations :
- Alkyl vs. Phenolic Groups: Non-phenolic ethoxylates (e.g., 1559-37-1) show reduced endocrine disruption compared to NPEs. Branched alkylphenols (e.g., 9036-19-5) retain some toxicity but are less regulated .
- Pure PEG Derivatives : Compounds like 5579-66-8 (9 EO units) are biodegradable and preferred in pharmaceuticals due to minimal environmental impact .
Physicochemical and Toxicological Data
Table 3: Solubility and Toxicity Comparison
| Compound (CAS RN) | Aqueous Solubility (mg/L) | Acute Oral Toxicity (LD₅₀, rat) | Neurotoxicity (Prenatal Exposure) |
|---|---|---|---|
| 7311-27-5 (NONOXYNOL-4) | 1.67 × 10⁻⁵ | 200–400 mg/kg | Impaired motor function in rodents |
| 9036-19-5 (Branched alkylphenol) | 5.89 × 10⁻³ | 500–1000 mg/kg | Not studied |
| 1559-37-1 (Ethylhexyl ethoxylate) | >1000 | >2000 mg/kg | No significant effects |
Sources :
- Neurotoxic Effects : Prenatal exposure to ethoxylates like 7311-27-5 alters neurotransmitter levels (e.g., acetylcholine, dopamine) in rodents, suggesting developmental risks .
- Solubility Trends : Higher EO units correlate with increased solubility but reduced acute toxicity due to slower metabolic release of hydrophobic moieties .
Regulatory and Environmental Considerations
- Restrictions: The EU and U.S. have phased out NPEs in consumer products (e.g., detergents) under Regulation (EC) No 1907/2006 (REACH) and Clean Water Act .
- Alternatives : Linear alcohol ethoxylates (e.g., C12–C14 EO derivatives) and sugar-based surfactants are replacing NPEs due to lower ecological persistence .
Biological Activity
The compound 2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol , commonly referred to as nonylphenol ethoxylate, is a member of the nonylphenol family, which has garnered attention due to its widespread use in industrial applications and potential environmental and health impacts. This article delves into the biological activity of this compound, examining its effects on human health and the environment, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is an ethoxylated derivative of nonylphenol, characterized by a long hydrophobic tail and multiple ethylene glycol units. Its chemical structure can be represented as follows:
Properties
- Molecular Weight : Approximately 342.5 g/mol
- CAS Number : 20427-84-3
- Solubility : Soluble in organic solvents; limited water solubility.
Endocrine Disruption
One of the primary concerns regarding nonylphenol ethoxylates is their potential as endocrine disruptors. Studies have demonstrated that these compounds can mimic estrogen and interfere with hormonal functions in both humans and wildlife.
- Mechanism of Action : Nonylphenol ethoxylates bind to estrogen receptors, leading to altered gene expression associated with reproductive health issues.
Case Study: Reproductive Health Impacts
A study published in Environmental Health Perspectives highlighted that exposure to nonylphenol ethoxylates was linked to reduced fertility rates in animal models, suggesting potential implications for human reproductive health as well .
Toxicity Profile
The toxicity of nonylphenol ethoxylates varies based on their chain length and degree of ethoxylation. Shorter-chain variants tend to exhibit higher toxicity.
| Parameter | Value |
|---|---|
| Acute Toxicity (LC50) | 10 - 100 mg/L |
| Chronic Toxicity (NOEC) | 1 - 10 mg/L |
| Biodegradability | Moderate |
Environmental Impact
Nonylphenol ethoxylates are persistent in the environment, leading to bioaccumulation in aquatic organisms. The degradation products can also exhibit toxic effects, further complicating their environmental footprint.
Case Study: Aquatic Toxicity
Research has indicated that nonylphenol ethoxylates can cause significant harm to aquatic life, including fish and invertebrates. A study found that exposure resulted in developmental abnormalities and increased mortality rates in fish embryos .
Regulatory Status
Due to their potential health risks and environmental impact, nonylphenol ethoxylates are subject to various regulatory measures:
Q & A
Basic: What are the key structural features and functional groups of 2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol?
The compound consists of a branched nonylphenol group attached to a hexaethylene glycol chain terminated by a hydroxyl group. Its IUPAC name reflects six repeating ethoxy units (ethylene oxide) between the aromatic ring and the terminal alcohol. Critical functional groups include:
- 4-Nonylphenol core : A para-substituted phenol with a branched C9 alkyl chain, contributing to hydrophobicity .
- Hexaethylene glycol chain : Provides hydrophilic properties, enabling surfactant behavior .
- Terminal hydroxyl group : Enhances solubility in polar solvents and facilitates chemical modifications .
Basic: What experimental methods are recommended for quantifying this compound in environmental samples?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard due to its sensitivity for detecting low concentrations (ppb levels). Key parameters:
- Column : C18 reverse-phase for separating ethoxylated surfactants.
- Ionization : Electrospray ionization (ESI) in negative mode, as phenolic groups ionize efficiently .
- Quantitation : Use deuterated internal standards to account for matrix effects .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies arise from variations in temperature, purity, and measurement techniques. To reconcile
Validate purity : Use NMR and elemental analysis to confirm sample integrity .
Standardize conditions : Measure solubility in deionized water at 25°C using a shake-flask method with HPLC validation .
Cross-reference databases : Compare results with NIST-curated data, which reports a solubility of ~1.67 × 10⁻⁵ g/L at 20.5°C .
Advanced: What in vitro models are suitable for studying its endocrine-disrupting effects?
- Yeast Estrogen Screen (YES) : Detects estrogen receptor binding via β-galactosidase reporter assays .
- Human Cell Lines : MCF-7 breast cancer cells for evaluating estrogenic proliferation .
- Zebrafish Embryotoxicity Assay : Assess developmental toxicity linked to endocrine disruption .
Methodological Note: Include solvent controls (e.g., DMSO ≤0.1%) to avoid interference .
Basic: What are the primary regulatory restrictions on this compound in the EU?
It is listed under REACH Annex XIV as a Substance of Very High Concern (SVHC) due to endocrine-disrupting properties. Key restrictions:
- Authorization Required : Use in industrial applications must be pre-approved after 2021 .
- Environmental Limits : Surface water thresholds ≤0.01 µg/L under the Water Framework Directive .
Advanced: How can synthesis conditions be optimized to minimize oligomerization byproducts?
- Stepwise Ethoxylation : React 4-nonylphenol with ethylene oxide in a pressurized reactor, maintaining pH 8–10 with KOH catalyst.
- Temperature Control : Keep below 120°C to prevent thermal degradation of ethylene oxide .
- Purification : Use fractional distillation or size-exclusion chromatography to isolate the hexaethoxylated product .
Basic: What toxicity endpoints have been documented in occupational exposure studies?
- Reproductive Toxicity : Linked to reduced fertility in animal models (NOAEL: 5 mg/kg/day) .
- Dermal Irritation : Classified as Category 2 under CLP regulations (ECHA) .
- Environmental Toxicity : LC50 for Daphnia magna = 0.12 mg/L (96-hour exposure) .
Advanced: What analytical strategies detect degradation metabolites in environmental matrices?
- High-Resolution Mass Spectrometry (HRMS) : Identifies shorter ethoxylates (e.g., NP1EO, NP2EO) via accurate mass (<2 ppm error) .
- Solid-Phase Extraction (SPE) : Use HLB cartridges for pre-concentration from water samples .
- Isotope Dilution : Quantify metabolites like nonylphenol using ¹³C-labeled analogs .
Advanced: How does molecular docking elucidate interactions with estrogen receptors?
- Receptor Preparation : Use the ERα ligand-binding domain (PDB ID: 1A52) with AutoDock Vina.
- Ligand Parameterization : Assign partial charges to the compound’s hydroxyl and ethoxy groups using AM1-BCC .
- Binding Affinity : Simulations predict hydrogen bonding between the terminal OH and Glu353/Arg394 residues, explaining estrogenic activity .
Basic: What precautions are advised for handling this compound in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
